5-ethynyl-2-methyl-2H-1,2,3,4-tetrazole

Description

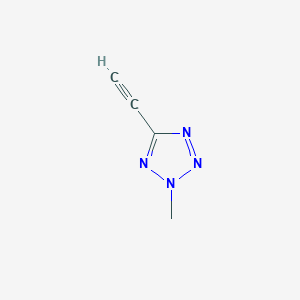

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-2-methyltetrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4/c1-3-4-5-7-8(2)6-4/h1H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMYSKPSDVJWSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Ethynyl 2 Methyl 2h 1,2,3,4 Tetrazole and Its Precursors

Strategies for the Formation of the 2H-1,2,3,4-Tetrazole Ring System

The construction of the tetrazole ring is the foundational step in the synthesis of 5-ethynyl-2-methyl-2H-1,2,3,4-tetrazole. Various methods have been developed for the synthesis of 5-substituted tetrazoles, primarily revolving around cycloaddition reactions.

[3+2] Cycloaddition Approaches for 5-Substituted Tetrazoles

The [3+2] cycloaddition reaction is a powerful and widely employed method for the synthesis of five-membered heterocyclic rings, including tetrazoles. nih.govscielo.br This approach involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).

The most common [3+2] cycloaddition for tetrazole synthesis involves the reaction of a nitrile with an azide (B81097) source. acs.orgorganic-chemistry.org This method can be performed under both non-catalytic and catalytic conditions.

Non-catalytic cycloadditions typically require elevated temperatures and can be sluggish, particularly with unactivated nitriles. However, the use of catalysts can significantly enhance the reaction rate and efficiency. Various catalysts, including metal salts and organocatalysts, have been explored. For instance, zinc salts have been shown to effectively catalyze the cycloaddition of nitriles with sodium azide. An organocatalyst, 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide, generated in situ, has also been reported to be highly efficient, promoting the reaction under neutral conditions with microwave heating. acs.orgorganic-chemistry.org

| Catalyst System | Nitrile Substrate | Reaction Conditions | Yield | Reference |

| Dialkyltin oxide-TMSN3 | Various organic nitriles | Microwave, 15-25 min | >80% | acs.orgorganic-chemistry.org |

| NMP/NaN3/TMSCl (in situ organocatalyst) | Various organic nitriles | Microwave, 15-25 min | High | acs.orgorganic-chemistry.org |

| CuSO₄·5H₂O | Aryl and alkyl nitriles | DMSO, mild conditions | Good to excellent | scielo.br |

| Nano-TiCl₄/SiO₂ | Benzonitrile | DMF, reflux, 2h | Good |

Table 1: Catalytic Systems for Nitrile-Azide Cycloaddition. This table is generated based on data from the text.

An alternative approach to the tetrazole ring involves a one-pot reaction of an amine, an orthoformate (such as triethyl orthoformate), and sodium azide. This method provides a direct route to N-substituted tetrazoles, although it is more commonly employed for the synthesis of 1-substituted tetrazoles.

One-pot multicomponent reactions offer an efficient strategy for the synthesis of polysubstituted tetrazoles by combining several reaction steps in a single operation without the isolation of intermediates. A notable example is the reaction of aryldiazonium salts with amidines, followed by an oxidative ring closure, which yields 2,5-disubstituted tetrazoles in good yields under mild conditions. organic-chemistry.org Another multicomponent approach involves the reaction of aldehydes, hydroxylamine, and an azide source to generate 5-substituted 1H-tetrazoles.

Regioselective N-Alkylation Strategies for 2-Methyl Substitution

Once the 5-substituted tetrazole ring is formed, the next critical step is the regioselective introduction of the methyl group at the N-2 position. The alkylation of 5-substituted 1H-tetrazoles can lead to a mixture of N-1 and N-2 isomers, and therefore, controlling the regioselectivity is paramount.

Several factors influence the regioselectivity of N-alkylation, including the nature of the substituent at the C-5 position, the alkylating agent, the solvent, and the base used. It has been observed that alkylation of 5-aryltetrazoles with adamantan-1-ol in concentrated sulfuric acid proceeds exclusively at the N-2 position. nih.gov Another method involves the diazotization of aliphatic amines, which generates a transient alkyl diazonium intermediate that preferentially alkylates the N-2 position of 5-substituted tetrazoles.

A study on the alkylation of N-benzoyl-5-(aminomethyl)tetrazole with benzyl (B1604629) bromide in the presence of K₂CO₃ resulted in a mixture of 1,5- and 2,5-disubstituted products, highlighting the competitive nature of the alkylation process.

| Alkylating Agent/Method | 5-Substituent | Conditions | Regioselectivity (N-2 vs. N-1) | Reference |

| Adamantan-1-ol/H₂SO₄ | Aryl | Concentrated H₂SO₄ | Exclusive N-2 | nih.gov |

| Diazotization of aliphatic amines | Aryl, Heteroaryl, Alkyl | Organic nitrite (B80452) reagent | Preferential N-2 |

Table 2: Regioselective N-Alkylation of 5-Substituted Tetrazoles. This table is generated based on data from the text.

Installation and Functionalization of the Ethynyl (B1212043) Moiety

The introduction of the ethynyl group at the C-5 position of the tetrazole ring is a key transformation in the synthesis of the target molecule. This can be achieved either by starting with a precursor already containing the ethynyl group or by functionalizing a pre-formed tetrazole ring.

A powerful method for creating carbon-carbon bonds, including the formation of an ethynyl-aryl bond, is the Sonogashira coupling reaction. organic-chemistry.orgwikipedia.org This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a versatile tool in organic synthesis. organic-chemistry.orgwikipedia.org In the context of synthesizing this compound, a plausible strategy involves the Sonogashira coupling of a 5-halo-2-methyl-2H-tetrazole with a suitable terminal alkyne, such as trimethylsilylacetylene (B32187), followed by deprotection of the silyl (B83357) group. The Sonogashira coupling of 3-bromo-6-methyl-1,2,4,5-tetrazine with terminal alkynes has been reported, demonstrating the feasibility of this approach on a similar heterocyclic system. rsc.org

An alternative strategy would involve the [3+2] cycloaddition of an alkynyl nitrile (e.g., 3-butynenitrile or its protected derivatives) with an azide source to directly form the 5-ethynyltetrazole core. Subsequent regioselective N-methylation would then yield the final product. The choice between these two strategies would depend on the availability of starting materials and the compatibility of the functional groups with the reaction conditions of each step.

| Reaction | Substrates | Catalyst/Reagents | Product | Reference |

| Sonogashira Coupling | 5-Halo-2-methyl-2H-tetrazole, Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | 5-Alkynyl-2-methyl-2H-tetrazole | organic-chemistry.orgwikipedia.orgrsc.org |

| [3+2] Cycloaddition | Alkynyl nitrile, Sodium azide | Catalyst (e.g., Zn(II), Organocatalyst) | 5-Alkynyl-1H-tetrazole | scielo.bracs.orgorganic-chemistry.org |

Table 3: Methods for Introducing the Ethynyl Group. This table is generated based on data from the text.

Direct Ethynylation Methods on Tetrazole Scaffolds

The introduction of an ethynyl group directly onto a pre-formed 2-methyl-2H-1,2,3,4-tetrazole scaffold is a key synthetic strategy. This typically involves a cross-coupling reaction, with the Sonogashira coupling being the most prominent method. wikipedia.orgorganic-chemistry.org This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org For the synthesis of the target compound, this would involve the coupling of a 5-halo-2-methyl-2H-1,2,3,4-tetrazole with a suitable alkyne source.

The general Sonogashira reaction proceeds in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine that can also serve as the solvent. organic-chemistry.org The reaction is known for its mild conditions, often being carried out at room temperature. wikipedia.org The choice of the halogen on the tetrazole ring is crucial, with the reactivity order being I > Br > Cl. Therefore, 5-iodo-2-methyl-2H-1,2,3,4-tetrazole would be the preferred substrate for this reaction. The alkyne can be acetylene (B1199291) gas itself or a protected form like trimethylsilylacetylene, which would require a subsequent deprotection step.

Table 1: Typical Conditions for Sonogashira Coupling

| Component | Example | Role |

| Substrate | 5-Iodo-2-methyl-2H-1,2,3,4-tetrazole | Electrophile |

| Alkyne | Trimethylsilylacetylene | Nucleophile |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Main catalyst for the coupling cycle |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Co-catalyst for the copper cycle |

| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Neutralizes the hydrogen halide byproduct and can act as a solvent |

| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Reaction medium |

The catalytic cycle of the Sonogashira reaction is understood to involve two interconnected cycles: a palladium cycle and a copper cycle. youtube.com The palladium catalyst undergoes oxidative addition with the halo-tetrazole. Simultaneously, the copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more nucleophilic. youtube.com This copper acetylide then undergoes transmetalation with the palladium complex. The final step is reductive elimination from the palladium complex, which yields the desired this compound and regenerates the active palladium(0) catalyst. youtube.com

Precursor Transformations to the Ethynyl Group

An alternative to direct ethynylation is the construction of the tetrazole ring from a precursor that already contains the ethynyl group or a masked equivalent. The most common method for forming the tetrazole ring is the [3+2] cycloaddition reaction between an azide and a nitrile. researchgate.net To synthesize this compound via this route, one would react methyl azide with an ethynyl-containing nitrile.

The key precursor for this approach is an ethynyl nitrile, such as cyanoacetylene. However, due to the reactivity and potential hazards of cyanoacetylene, a protected version might be used in practice. The other key reactant is methyl azide, which can be generated in situ or used as a solution. The cycloaddition would lead to the formation of the this compound. This method offers the advantage of building the core structure with the desired substituent already in place, avoiding potentially harsh post-cyclization functionalization steps.

Table 2: Precursors for [3+2] Cycloaddition Synthesis

| Precursor 1 (Azide) | Precursor 2 (Nitrile) | Resulting Product |

| Methyl azide (CH₃N₃) | Cyanoacetylene (H-C≡C-CN) | This compound |

| Methyl azide (CH₃N₃) | 3-(Trimethylsilyl)prop-2-ynenitrile ((CH₃)₃Si-C≡C-CN) | 2-methyl-5-((trimethylsilyl)ethynyl)-2H-1,2,3,4-tetrazole (requires deprotection) |

Green Chemistry and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have become increasingly important in the synthesis of heterocyclic compounds. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound, several green and sustainable approaches can be considered.

Catalyst-Free and Additive-Free Methodologies

Developing synthetic methods that avoid the use of catalysts and additives is a key goal of green chemistry, as it simplifies purification and reduces waste. While many tetrazole syntheses rely on catalysts, there is growing interest in catalyst-free approaches. For instance, some cycloaddition reactions can be promoted simply by heating the reactants in a suitable solvent. nih.gov

Recent research has shown that supramolecular self-assembly can drive azide-alkyne cycloadditions with high regioselectivity in the absence of metal catalysts. nih.gov Although this has been primarily demonstrated for the synthesis of triazoles, the underlying principle of using non-covalent interactions to pre-organize reactants could potentially be applied to the [3+2] cycloaddition for tetrazole formation. Furthermore, catalyst-free microwave-assisted synthesis has been reported for other nitrogen-containing heterocycles, indicating a trend towards minimizing catalyst use. lew.ro

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry. lew.ro The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions compared to conventional heating methods. lew.ronih.gov This is due to the efficient and direct heating of the reaction mixture. lew.ro

For the synthesis of tetrazoles, microwave assistance has been successfully applied to the [3+2] cycloaddition of nitriles and azides. organic-chemistry.org An efficient one-pot synthesis of N2-(tetrazol-5-yl)-triazine derivatives has been developed using controlled microwave heating, highlighting the utility of this technology for complex tetrazole-containing molecules. nih.govbeilstein-journals.org Applying microwave irradiation to either the direct ethynylation or the cycloaddition pathway for synthesizing this compound could offer significant advantages in terms of speed and efficiency.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes |

| Energy Efficiency | Lower | Higher |

| Yields | Often lower to moderate | Often higher |

| Side Reactions | More prevalent | Often reduced |

| Heating Mechanism | Conduction and convection (indirect) | Direct dielectric heating |

Heterogeneous Catalysis in Tetrazole Synthesis

Heterogeneous catalysts offer several advantages from a green chemistry perspective, most notably their ease of separation from the reaction mixture and their potential for recycling and reuse. This simplifies product purification and reduces catalyst waste. While homogeneous catalysts are common in tetrazole synthesis, there is a growing body of research on heterogeneous alternatives.

A variety of solid-supported catalysts have been developed for the synthesis of 5-substituted 1H-tetrazoles. These include metal nanoparticles supported on various materials. For example, ZnO nanoparticles embedded in a magnetic periodic mesoporous organosilica have been used as a recyclable catalyst for the synthesis of tetrazole derivatives in green solvents like ethanol. Another approach involves the use of superparamagnetic Fe₃O₄ nanoparticles, which allow for easy magnetic separation of the catalyst. nih.gov While specific applications to this compound are not yet widely reported, these heterogeneous systems represent a promising sustainable approach for its synthesis.

Table 4: Examples of Heterogeneous Catalysts in Tetrazole Synthesis

| Catalyst | Support/Core | Reaction Type | Key Advantages |

| ZnO nanoparticles | Magnetic Mesoporous Organosilica | [3+2] Cycloaddition | Recyclable, use in green solvents |

| Fe₃O₄ nanoparticles | Silica | [3+2] Cycloaddition | Easy magnetic separation, high efficiency |

| Yb(OTf)₃ | - | From amines, orthoformate, and azide | Good yields for 1-substituted tetrazoles. organic-chemistry.org |

| L-proline | - | [3+2] Cycloaddition | Organocatalyst, environmentally benign, cost-effective. organic-chemistry.org |

Elucidation of Reaction Mechanisms and Chemical Transformations

Reactivity of the Ethynyl (B1212043) Moiety in 5-Ethynyl-2-methyl-2H-1,2,3,4-tetrazole

The carbon-carbon triple bond, or ethynyl group, at the 5-position of the tetrazole ring is an electron-rich center, making it susceptible to a variety of addition and cycloaddition reactions. Its reactivity is modulated by the electronic properties of the attached 2-methyl-2H-tetrazole ring.

Electrophilic Additions to the Triple Bond

Under conditions of superelectrophilic activation, the triple bond of this compound and its aryl-substituted analogues undergoes addition reactions with various electrophiles. These reactions typically proceed through highly reactive cationic intermediates.

The reaction of 5-arylethynyl-2-methyl-2H-tetrazoles with arenes, when mediated by a Brønsted superacid such as trifluoromethanesulfonic acid (CF3SO3H) or an acidic zeolite like HUSY CBV-720, results in the hydroarylation of the acetylene (B1199291) bond. nih.govnih.gov This transformation leads to the formation of E-/Z-5-(2,2-diarylethenyl)-2-methyl-2H-tetrazoles in high yields, with a notable preference for the E-isomer. nih.gov The reaction proceeds via the protonation of the triple bond by the superacid, generating a highly electrophilic vinyl cation. This intermediate is then attacked by the arene nucleophile to yield the final product. A tandem approach combining hydroarylation with ionic hydrogenation in a system containing an acid (like CF3SO3H or AlCl3), an arene, and cyclohexane (B81311) can produce 5-(2,2-diarylethyl)-2-methyl-2H-tetrazoles. nih.govnih.gov

Table 1: Hydroarylation of 5-(Arylethynyl)-2-methyl-2H-tetrazoles with Arenes Data sourced from studies on superelectrophilic activation. nih.govnih.gov

| Aryl Substituent (on Tetrazole) | Arene | Product Yield | Isomer Ratio (E/Z) |

| Phenyl | m-Xylene | Good | Predominantly E |

| Various | Benzene (B151609), Xylenes, Anisole, etc. | Up to 98% | Predominantly E |

The hydration of the triple bond in 5-arylethynyl-2-methyl-2H-tetrazoles can be achieved using sulfuric acid (H2SO4). nih.govnih.gov This reaction follows Markovnikov's rule, where the initial protonation of the alkyne leads to a vinyl cation, which is subsequently attacked by water. The resulting enol intermediate rapidly tautomerizes to the more stable keto form. The final product of this transformation is a 5-(2-aryl-2-oxoethyl)-2-methyl-2H-tetrazole. nih.govnih.gov

Table 2: Hydration of 5-(Arylethynyl)-2-methyl-2H-tetrazoles Data based on reactions conducted in sulfuric acid. nih.govnih.gov

| Starting Material | Reagent | Product |

| 5-(Arylethynyl)-2-methyl-2H-tetrazole | H2SO4 / H2O | 5-(2-Aryl-2-oxoethyl)-2-methyl-2H-tetrazole |

When 5-arylethynyl-2-methyl-2H-tetrazoles are treated with trifluoromethanesulfonic acid (CF3SO3H) in the absence of a strong external nucleophile, the triflate anion can act as the nucleophile. nih.govnih.gov This results in the direct addition of the superacid across the triple bond, leading to the formation of the corresponding E- and Z-vinyl triflates in high yields. nih.govnih.gov These vinyl triflates are valuable synthetic intermediates, capable of participating in various cross-coupling reactions.

Table 3: Formation of Vinyl Triflates from 5-(Arylethynyl)-2-methyl-2H-tetrazoles Data from reactions involving the addition of triflic acid. nih.govnih.gov

| Starting Material | Reagent | Product | Yield |

| 5-(Arylethynyl)-2-methyl-2H-tetrazole | CF3SO3H | E-/Z-5-(2-Aryl-2-(triflyloxy)vinyl)-2-methyl-2H-tetrazole | High |

Cycloaddition Reactions Involving the Ethynyl Group

The ethynyl group of this compound can function as a 2π-electron component (a dipolarophile or dienophile) in cycloaddition reactions.

A significant reaction in this class is the inverse-electron-demand Diels-Alder (IEDDA) reaction. rsc.org In this type of [4+2] cycloaddition, an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacts with an electron-rich dienophile. rsc.org The ethynyltetrazole can serve as the dienophile, reacting with the tetrazine to form a bicyclic intermediate. This intermediate then undergoes a retro-Diels-Alder reaction by extruding a molecule of dinitrogen to yield a pyridazine (B1198779) derivative. rsc.org

Furthermore, the tetrazole ring itself can be a precursor for 1,3-dipoles. Controlled thermal or photochemical decomposition of certain tetrazoles can lead to the formation of highly reactive nitrilimines. wikipedia.org These species can then undergo 1,3-dipolar cycloaddition reactions with suitable dipolarophiles, including alkynes. wikipedia.org

Intrinsic Reactivity of the 2H-1,2,3,4-Tetrazole Ring

The 2H-1,2,3,4-tetrazole ring is an aromatic, nitrogen-rich heterocycle with distinct reactivity. wikipedia.org While generally stable, the high nitrogen content and the presence of multiple nitrogen-nitrogen bonds make it susceptible to decomposition under energetic conditions, a property exploited in energetic materials. colab.wsresearchgate.net

The thermal decomposition of tetrazoles often proceeds via ring-opening to form a transient azide (B81097) intermediate, followed by the elimination of dinitrogen. researchgate.net For some substituted tetrazoles, this decomposition can generate nitrilimines, which are valuable for subsequent synthetic transformations. wikipedia.org

Computational studies using Density Functional Theory (DFT) have shed light on the dual reactivity of the 1,2,3,4-tetrazole scaffold in the presence of an alkyne like phenylacetylene, catalyzed by metalloporphyrins. rsc.org Depending on the metal center, the reaction can proceed via two distinct pathways:

Click Reaction: With a manganese-porphyrin catalyst, the tetrazole prefers to engage in a click reaction pathway, resulting in a 1,5-disubstituted product. rsc.org

Denitrogenative Annulation: In contrast, an iron-porphyrin catalyst favors a denitrogenative annulation pathway. This involves the formation of a metal-nitrene radical intermediate through the loss of dinitrogen from a metal-azide complex, leading to an annulated product. rsc.org

The lone pairs on the sp2-hybridized nitrogen atoms of the tetrazole ring allow it to act as a ligand in coordination chemistry and participate in hydrogen bonding, which can influence its reactivity and physical properties. nih.gov While the ring is generally considered electron-withdrawing, its N-substituted isomers, like the 2-methyl derivative, are typically more stable towards electrophilic attack than the corresponding 1-methyl isomers.

Ring-Opening and Rearrangement Pathways

The tetrazole ring, despite its aromatic character, is susceptible to degradation under certain conditions, primarily through ring-opening reactions. A significant pathway for the decomposition of tetrazoles, particularly when metalated at the 5-position, is a retro [2+3] cycloaddition. This reaction is a considerable challenge in the synthesis and functionalization of tetrazole derivatives.

Specifically, 5-lithiated tetrazoles are known to be highly unstable, even at temperatures as low as -78 °C. nih.gov They rapidly decompose to form a more stable cyanamide (B42294) species and a nitrogen molecule. nih.gov This instability limits the use of common organolithium reagents for the C-H functionalization of the tetrazole ring. In contrast, the corresponding organomagnesium intermediates exhibit considerably greater stability, with a reported half-life of about three hours at -20 °C, which allows for their use in subsequent derivatization reactions. nih.gov

Another potential rearrangement pathway, observed in related N-substituted tetrazoles, involves the transformation of N-acyl-5-alkyltetrazoles into 1,3,4-oxadiazoles. nih.gov This rearrangement underscores the delicate stability of the tetrazole ring, which can be influenced by the nature of the substituents on both its carbon and nitrogen atoms.

Table 1: Key Ring-Opening and Rearrangement Reactions of Tetrazole Derivatives

| Reaction Pathway | Precursor Type | Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Retro [2+3] Cycloaddition | 5-Lithiated Tetrazole | Low Temperature (e.g., -78 °C) | Cyanamide + N₂ | nih.gov |

| Rearrangement | N-Acyl-5-alkyltetrazole | Varies | 1,3,4-Oxadiazole | nih.gov |

Nucleophilic and Electrophilic Attack on the Tetrazole Ring

The electronic nature of the 2-methyl-2H-1,2,3,4-tetrazole ring dictates its reactivity towards nucleophiles and electrophiles. The ring is electron-rich due to the presence of four nitrogen atoms and the delocalized π-system, which generally makes it resistant to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups.

Conversely, the nitrogen atoms, with their available lone pairs of electrons, are primary sites for electrophilic attack . The initial synthesis of this compound itself involves the alkylation of a tetrazole precursor at a nitrogen atom, a classic example of electrophilic attack. The regioselectivity of such attacks (i.e., which of the four nitrogens is attacked) can be complex and is influenced by steric and electronic factors, as well as the nature of the electrophile. Drawing parallels from studies on similar heterocyclic systems, the interaction can be understood through the Hard and Soft Acids and Bases (HSAB) principle. mdpi.com Hard electrophiles are expected to preferentially attack the nitrogen atom with the highest electron density (the "hardest" basic site), whereas softer electrophiles may favor interaction with more polarizable sites. mdpi.commdpi.com

Nucleophilic attack is less common on the tetrazole ring itself. Instead, it is more likely to occur at the electrophilic carbon atoms of the ethynyl substituent. The acetylenic proton can be removed by a base (a nucleophile), and the resulting acetylide can then engage in further reactions.

Table 2: Predicted Reactivity of this compound

| Reagent Type | Predicted Site of Attack | Rationale | Reference(s) |

|---|---|---|---|

| Electrophile (E⁺) | Ring Nitrogen Atoms | Lone pair availability on nitrogen atoms makes them nucleophilic centers. | mdpi.commdpi.com |

| Nucleophile/Base (Nu⁻) | Ethynyl C-H Proton | The terminal alkyne proton is the most acidic site, susceptible to deprotonation. | General Principle |

C-H Functionalization at the 5-Position

The introduction of substituents at the 5-position of the tetrazole ring is a crucial strategy for synthesizing derivatives like this compound. This is typically achieved through the C-H functionalization of a 2-substituted-2H-tetrazole precursor. The process involves the deprotonation of the C5-H bond, which is rendered acidic by the electron-withdrawing nature of the tetrazole ring, followed by quenching the resulting anion with a suitable electrophile.

Metalation-Enabled Derivatization

Direct deprotonation of the C5-H bond is the most direct route for functionalization. However, the choice of the metalating agent is critical due to the aforementioned instability of the resulting anion. nih.gov

Lithiated Intermediates : While strong lithium bases like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi) can deprotonate the C5 position, the resulting 5-lithiated tetrazoles are often too unstable for practical synthetic use, readily undergoing the retro [2+3] cycloaddition. nih.govnih.gov

Magnesiated Intermediates : Organomagnesium reagents provide a more stable metalated intermediate. nih.gov A significant advancement in this area is the use of the "turbo-Grignard" reagent, i-PrMgCl·LiCl. organic-chemistry.org This reagent effectively deprotonates N-protected tetrazoles at the 5-position at low temperatures (e.g., -60 °C), forming a magnesium-tetrazolide intermediate that is stable enough to react with a wide array of electrophiles, including aldehydes, ketones, and sources of iodine. organic-chemistry.org This enhanced stability is key to preventing the ring-opening side reaction. organic-chemistry.org

Table 3: Comparison of Metalating Agents for C5-Functionalization of Tetrazoles

| Metalating Agent | Temperature | Stability of Intermediate | Synthetic Utility | Reference(s) |

|---|---|---|---|---|

| n-BuLi / s-BuLi | -78 °C | Low (prone to retro cycloaddition) | Limited | nih.govnih.gov |

| i-PrMgCl·LiCl | -60 °C | High | High (reacts with various electrophiles) | nih.govorganic-chemistry.org |

Protecting Group Strategies for Tetrazole Functionalization

To control the regioselectivity of reactions and enhance the stability of intermediates during C-H functionalization, the nitrogen atoms of the tetrazole ring are often protected. The choice of protecting group is vital, as it must be stable to the metalation conditions and easily removable afterward.

p-Methoxybenzyl (PMB) : The PMB group is a robust protecting group for the N1 position. 1N-PMB-protected tetrazoles have been shown to successfully undergo C-H deprotonation at the 5-position with the turbo-Grignard reagent. organic-chemistry.org The PMB group can later be cleaved under oxidative, hydrogenolysis, or acidic conditions. organic-chemistry.org

6-Methylpyridyl-2-methyl : This is a more specialized protecting group that also facilitates C-H deprotonation. nih.gov Its key advantage is the ability to be cleaved under reductive electrochemical conditions, offering an orthogonal deprotection strategy that is mild and selective. nih.gov

Other Groups : Other protecting groups like trityl (Tr) have been used for the lithiation-substitution of alkyltetrazoles. nih.gov In contrast, N-acyl and N-Boc groups are generally less suitable, as they can lead to undesired rearrangements or are difficult to handle. nih.gov

Table 4: Protecting Groups for Tetrazole C5-Functionalization

| Protecting Group | Position | Key Features | Cleavage Conditions | Reference(s) |

|---|---|---|---|---|

| p-Methoxybenzyl (PMB) | N1 | Stabilizes magnesiated intermediate. | Oxidative (DDQ, CAN), H₂, or acid. | organic-chemistry.org |

| 6-Methylpyridyl-2-methyl | N1 | Enables electrochemical deprotection. | Electrochemical reduction (e.g., Pb cathode). | nih.gov |

| Trityl (Tr) | N-protection | Used for lithiation of 5-alkyltetrazoles. | Acidic conditions. | nih.gov |

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on Molecular Structure and Tautomerism

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. For substituted tetrazoles, these calculations are crucial for understanding the relative stabilities of potential isomers and the nature of their chemical bonds.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying tetrazole derivatives. acs.orgcapes.gov.br The B3LYP functional is a popular hybrid functional that has demonstrated reliability in predicting the geometries and energies of such heterocyclic systems. orientjchem.orgacs.org

A DFT study on 5-ethynyl-2-methyl-2H-1,2,3,4-tetrazole would typically begin with a geometry optimization to find the lowest energy structure. This process determines key structural parameters. While specific experimental data for this molecule is not available, a DFT/B3LYP calculation would yield a set of optimized geometric parameters. These calculations are also used to determine thermodynamic properties like the heat of formation, which is essential for assessing the molecule's stability. capes.gov.brresearchgate.net Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the molecule's reactivity and electronic properties. orientjchem.org

Table 1: Representative Optimized Geometric Parameters for this compound from a DFT Calculation This table presents hypothetical data typical of a DFT/B3LYP calculation for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | N1-N2 | 1.335 |

| N2-N3 | 1.298 | |

| N3-N4 | 1.345 | |

| N4-C5 | 1.321 | |

| C5-N1 | 1.350 | |

| C5-C6 (C-C≡) | 1.420 | |

| C6-C7 (C≡C) | 1.210 | |

| N2-C8 (N-CH₃) | 1.475 | |

| **Bond Angles (°) ** | N1-N2-N3 | 109.5 |

| N2-N3-N4 | 107.0 | |

| N3-N4-C5 | 109.0 | |

| N4-C5-N1 | 105.5 | |

| N1-C5-C6 | 126.0 | |

| C5-C6-C7 | 178.5 |

Ab Initio and Multireference Methods for Electronic States

For situations requiring higher accuracy or for molecules where standard DFT may be insufficient, ab initio methods are employed. These methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) provide more accurate descriptions of electron correlation. researchgate.net

Multireference (MR) methods, such as the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) or Multireference Configuration Interaction (MRCI), are essential for studying systems with significant static correlation. uni-stuttgart.decolorado.edubarbatti.orgwikipedia.org This is particularly relevant for describing bond-breaking processes, conical intersections, and the electronic structure of excited states where more than one electronic configuration is dominant. barbatti.orgacs.org For a molecule like this compound, MR methods would be critical for accurately modeling potential dissociation pathways of the tetrazole ring or reactions involving the ethynyl (B1212043) group, as well as for obtaining a balanced description of ground and excited electronic states. wikipedia.org

Mechanistic Investigations of Reactivity and Transition States

Computational chemistry is invaluable for elucidating reaction mechanisms, allowing for the characterization of short-lived intermediates and high-energy transition states that are difficult to observe experimentally.

By mapping the potential energy surface, computational methods can detail the step-by-step pathway of a chemical reaction. DFT calculations are widely used to locate the structures of transition states and calculate the activation barriers for each step. acs.org For this compound, a key area of interest would be the reactivity of the ethynyl group, for instance, in [3+2] cycloaddition reactions. Theoretical calculations could predict whether such a reaction proceeds via a concerted or stepwise mechanism by locating the relevant transition states and intermediates. This approach has been successfully used to understand the formation of the tetrazole ring itself from nitriles and azides. acs.org Similarly, the thermal decomposition pathways of the tetrazole ring could be investigated, identifying the initial bond-breaking events and subsequent transformations.

The formation and stability of cationic intermediates are central to many organic reactions. nih.gov Computational modeling can provide detailed insights into the structure, stability, and charge distribution of these species. For this compound, protonation could occur at several sites, including the nitrogen atoms of the tetrazole ring or the ethynyl triple bond. DFT calculations can determine the most likely protonation site by comparing the energies of the resulting conjugate acids. nih.gov The stability of a potential cationic intermediate formed during an electrophilic addition to the ethynyl group could also be assessed. researchgate.net Such studies have shown that the stability of cationic intermediates, like the tert-butyl cation, can explain the regioselectivity of certain reactions in related tetrazole systems. beilstein-journals.org

Excited State Properties and Photochemistry Modeling

The interaction of molecules with light is governed by their excited state properties. Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used method for modeling the electronic excitations and photochemistry of molecules. nih.govacs.org

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities of peaks in a UV-visible spectrum. uc.pt For this compound, this would reveal how the combination of the tetrazole ring and the ethynyl substituent influences its absorption of light. Furthermore, by mapping the excited-state potential energy surfaces, it is possible to model photochemical reaction pathways, such as photoisomerization or light-induced fragmentation. acs.orgacs.org This allows for the identification of key deactivation pathways, including internal conversion and intersystem crossing, which dictate the molecule's photostability and photochemical reactivity. uc.pt

Table 2: Representative Electronic Transitions for this compound from a TD-DFT Calculation This table presents hypothetical data typical of a TD-DFT calculation for illustrative purposes.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 4.85 | 255.6 | 0.002 | HOMO → LUMO (n→π) |

| S₀ → S₂ | 5.50 | 225.4 | 0.150 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 5.98 | 207.3 | 0.210 | HOMO → LUMO+1 (π→π*) |

Computational Prediction of Photoreactivity

The prediction of photoreactivity for a molecule like this compound relies on sophisticated computational techniques that can model the electronic structure of the molecule in both its ground and excited states. Theoretical investigations into similar tetrazole systems often employ a combination of Density Functional Theory (DFT) and multireference methods to achieve a detailed understanding of the photochemical processes.

A common starting point for these investigations is the optimization of the ground state geometry of the molecule using a DFT functional, such as B3LYP, often paired with a comprehensive basis set like 6-311++G(d,p). uc.ptnih.gov This provides a foundational understanding of the molecule's stable structure. To explore the photoreactivity, time-dependent DFT (TD-DFT) is then typically used to calculate the vertical excitation energies and oscillator strengths. These calculations help to identify the key electronic transitions that are likely to occur upon absorption of UV light. For instance, in related tetrazole compounds, photoexcitation often populates the first singlet excited state (S₁). nih.gov

More advanced and accurate methods, such as the complete active space self-consistent field (CASSCF) followed by second-order perturbation theory (MS-CASPT2), are employed to map out the potential energy surfaces of the excited states. nih.gov These methods are crucial for identifying reaction pathways, transition states, and conical intersections, which are points where different electronic states have the same energy and are critical for understanding the rapid, non-radiative decay back to the ground state.

For this compound, computational predictions would likely focus on the cleavage of the tetrazole ring, a common photochemical pathway for this class of compounds. nih.govuc.pt The ethynyl group at the C5 position is expected to influence the electronic properties and, consequently, the photoreactivity, potentially altering the energy barriers for ring opening compared to other substituted tetrazoles.

Table 1: Representative Computational Methods for Photoreactivity Prediction

| Computational Method | Purpose | Typical Application in Tetrazole Photochemistry |

| Density Functional Theory (DFT) | Ground state geometry optimization and electronic structure. | Determining the stable conformation of the tetrazole ring and its substituents. |

| Time-Dependent DFT (TD-DFT) | Calculation of electronic excitation energies and UV-Vis spectra. | Predicting the wavelengths of light the molecule will absorb to become photoexcited. |

| CASSCF/MS-CASPT2 | Mapping of excited state potential energy surfaces. | Elucidating the detailed mechanism of photochemical reactions, including bond breaking and formation. |

This table is generated based on methodologies reported in studies of similar compounds and represents a likely approach for the target molecule.

Energy Trends and Reactive Intermediates in Photolysis

The photolysis of 2,5-disubstituted tetrazoles, such as this compound, is predicted to proceed through a series of high-energy reactive intermediates. Computational studies are essential for determining the energetic favorability of different decomposition pathways and for identifying the structures of these transient species.

Upon photoexcitation, the primary and most anticipated photochemical event is the extrusion of molecular nitrogen (N₂). uc.ptnih.gov This process is typically initiated by the cleavage of the weakest bonds within the tetrazole ring. Theoretical studies on analogous compounds suggest that upon reaching an excited state, the molecule can undergo sequential bond breaking. nih.gov For a 2,5-disubstituted tetrazole, this would likely involve the cleavage of the N2–N3 and N4–C5 bonds. nih.gov

The loss of N₂ leads to the formation of a highly reactive nitrile imine intermediate. nih.gov This species is a 1,3-dipole and is a key precursor to subsequent products. The general structure of the nitrile imine formed from this compound would be N-methyl-C-ethynylnitrile imine.

From the nitrile imine, several reaction pathways are possible. One common pathway for related tetrazoles involves the isomerization of the nitrile imine to a more stable diazirene intermediate. uc.ptnih.gov This three-membered ring containing two nitrogen atoms is itself often unstable and can undergo further rearrangement. Another potential intermediate, particularly in studies involving different tetrazole isomers, is a carbodiimide (B86325) , which can be formed through a Wolff-type isomerization. mdpi.com

Computational studies allow for the calculation of the relative energies of these intermediates and the transition states that connect them. This energetic mapping reveals the most likely sequence of events following photolysis. For example, calculations on similar systems have shown that the initial formation of the nitrile imine from the excited tetrazole is an energetically favorable process. nih.gov The subsequent isomerization to other intermediates would depend on the specific energy barriers involved.

Table 2: Predicted Reactive Intermediates and Energy Trends in the Photolysis of this compound

| Intermediate | Predicted Formation Pathway | Relative Energy (Illustrative) |

| Excited State Tetrazole | Photoexcitation of the ground state molecule. | High |

| Nitrile Imine | Extrusion of N₂ from the excited tetrazole. | Lower than excited state, but still high |

| Diazirene | Isomerization of the nitrile imine. | Potentially lower than nitrile imine |

| Carbodiimide | Isomerization from other intermediates. | Generally a stable endpoint |

This table is illustrative and based on documented pathways for other substituted tetrazoles. The precise energy trends would require specific calculations for this compound.

In some theoretical studies of tetrazole photochemistry, a triplet biradical intermediate has also been postulated, particularly when intersystem crossing from the singlet excited state occurs. uc.ptmdpi.com The involvement of a triplet state would influence the subsequent reaction steps and the nature of the final products. The specific intermediates and their energy profiles for this compound would be a key focus of dedicated computational investigation.

Advanced Spectroscopic Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed insight into the chemical environment of individual atoms. For substituted tetrazoles, it is especially critical for distinguishing between different regioisomers that may arise during synthesis.

The synthesis of N-methylated ethynyltetrazole can potentially yield two different regioisomers: 1-methyl-5-ethynyl-1H-1,2,3,4-tetrazole and 5-ethynyl-2-methyl-2H-1,2,3,4-tetrazole. High-resolution ¹H, ¹³C, and ¹⁵N NMR spectroscopy provides the definitive means to distinguish between these structures.

¹H NMR: The proton NMR spectrum for this compound is expected to be relatively simple, showing two distinct singlets. One signal corresponds to the three protons of the N-methyl group, while the other corresponds to the terminal acetylenic proton. The precise chemical shifts are influenced by the electronic environment of the tetrazole ring.

¹³C NMR: The ¹³C NMR spectrum is particularly powerful for isomeric assignment. A key diagnostic feature for 2,5-disubstituted tetrazoles is the chemical shift of the C5 carbon atom (the carbon of the tetrazole ring). This signal typically appears significantly downfield, in the range of 162–167 ppm. nih.gov In contrast, for 1,5-disubstituted regioisomers, the C5 signal is found more upfield, generally between 152–156 ppm. nih.gov Therefore, the observation of the C5 resonance in the 162-167 ppm region would be strong evidence for the 2-methyl isomer. Other expected signals include those for the N-methyl carbon and the two sp-hybridized carbons of the ethynyl (B1212043) group.

¹⁵N NMR: ¹⁵N NMR spectroscopy offers direct insight into the nitrogen framework of the tetrazole ring. The four nitrogen atoms of the tetrazole ring exhibit distinct chemical shifts. While proton exchange in certain solvents can sometimes lead to signal averaging, the individual resonances provide a unique fingerprint for the substitution pattern. researchgate.net In the 2,5-disubstituted isomer, the nitrogen atoms are in different chemical environments compared to the 1,5-isomer, leading to a distinguishable spectral pattern that can be used for confirmation of the structure. nih.gov

Table 1: Predicted ¹H, ¹³C, and ¹⁵N NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on typical ranges for substituted tetrazoles and alkynes.

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |

| ¹H | N-CH₃ | ~4.2 - 4.4 | Singlet | N-methyl group on a tetrazole ring. |

| ≡C-H | ~3.0 - 3.5 | Singlet | Terminal alkyne proton. | |

| ¹³C | C5 (Tetrazole) | ~163 - 167 | - | Diagnostic for 2,5-disubstituted tetrazoles. nih.gov |

| C ≡CH | ~80 - 90 | - | sp-hybridized carbon attached to the tetrazole. | |

| C≡C H | ~75 - 85 | - | Terminal sp-hybridized carbon. | |

| N-C H₃ | ~38 - 42 | - | N-methyl carbon. | |

| ¹⁵N | N1, N4 | Varies | - | Distinct signals for the N-N-N moiety. researchgate.net |

| N2 | Varies | - | Signal for the substituted nitrogen atom. researchgate.net | |

| N3 | Varies | - | Signal for the nitrogen adjacent to C5. researchgate.net |

Two-dimensional (2D) NMR experiments are indispensable for confirming the atomic connectivity proposed by 1D NMR spectra. For this compound, Heteronuclear Multiple Bond Correlation (HMBC) is the most crucial 2D technique for unambiguous regioisomeric assignment. nih.govipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. The definitive correlation for confirming the 2,5-disubstituted structure would be a cross-peak between the N-methyl protons (¹H) and the C5 carbon (¹³C) of the tetrazole ring. This observation proves that the methyl group is attached to a nitrogen atom that is two bonds away from the C5 carbon, which is only possible in the 2-methyl isomer. Additional key correlations would be observed between the ethynyl proton (≡C-H) and both the C5 carbon and the other ethynyl carbon (C≡CH), confirming the attachment of the ethynyl group to the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. For this molecule, it would show cross-peaks between the methyl protons and the methyl carbon, and between the ethynyl proton and the terminal ethynyl carbon (C≡C H).

COSY (Correlation Spectroscopy): This experiment shows proton-proton couplings. Given that the methyl and ethynyl protons are isolated spin systems with no protons on adjacent atoms to couple with, a COSY spectrum would not be expected to show any cross-peaks and would thus be of limited use for this specific structure.

Table 2: Expected Key 2D NMR Correlations for Structural Confirmation

| 2D Experiment | Correlating Nuclei | Type of Information Provided |

| HMBC | N-CH₃ (¹H ) ↔ C5 (¹³C ) | Confirms 2,5-regioisomer. Establishes connectivity between the methyl group and the tetrazole ring at the N2 position. nih.gov |

| HMBC | ≡C-H (¹H ) ↔ C5 (¹³C ) | Confirms connectivity between the ethynyl group and the C5 position of the tetrazole ring. |

| HSQC | N-CH₃ (¹H ) ↔ N-CH₃ (¹³C ) | Confirms the direct bond between the observed methyl protons and methyl carbon. |

| HSQC | ≡C-H (¹H ) ↔ ≡C-H (¹³C ) | Confirms the direct bond between the observed ethynyl proton and terminal alkyne carbon. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups within a molecule by probing their characteristic vibrational modes.

The IR and Raman spectra of this compound are dominated by absorption bands corresponding to the vibrations of the ethynyl and tetrazole functionalities.

Ethynyl Group Vibrations: The most distinct vibration of the ethynyl group is the C≡C triple bond stretch, which gives rise to a sharp, weak-to-medium intensity band in the IR spectrum, typically in the 2100–2140 cm⁻¹ region for terminal alkynes. The terminal ≡C-H bond has a characteristic stretching vibration that appears as a strong, sharp band around 3300 cm⁻¹.

Tetrazole Ring Vibrations: The tetrazole ring exhibits a complex series of vibrations. These include C=N and N=N stretching modes, which typically appear in the 1400–1600 cm⁻¹ region. researchgate.net Various ring stretching and deformation modes (N-N, C-N) are also found in the fingerprint region from approximately 900 to 1300 cm⁻¹. kashanu.ac.ir

Methyl Group Vibrations: The N-methyl group will show characteristic C-H symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹.

Table 3: Principal IR/Raman Vibrational Frequencies and Assignments

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected IR Intensity |

| ≡C-H Stretch | Ethynyl | ~3300 | Strong, Sharp |

| C-H Stretch | Methyl | ~2900 - 3000 | Medium |

| C≡C Stretch | Ethynyl | ~2100 - 2140 | Weak to Medium, Sharp |

| C=N, N=N Stretch | Tetrazole Ring | ~1400 - 1600 | Medium to Strong |

| C-H Bend | Methyl | ~1450 | Medium |

| Ring Skeletal Vibrations | Tetrazole Ring | ~900 - 1300 | Medium to Strong |

In situ IR or Raman spectroscopy is a powerful process analytical technology (PAT) tool for monitoring the synthesis of tetrazoles in real-time. nih.gov For the synthesis of this compound, which could for instance involve a cycloaddition reaction between a nitrile-containing precursor and an azide (B81097), in situ spectroscopy allows for continuous tracking of reactant consumption and product formation. nih.govrsc.org

By inserting a fiber-optic probe directly into the reaction vessel, one can monitor the disappearance of key reactant bands, such as the C≡N stretch of a nitrile precursor (around 2250 cm⁻¹) or the characteristic asymmetric stretch of an azide (around 2100 cm⁻¹). Simultaneously, the appearance and increase in intensity of product-specific bands, such as the tetrazole ring vibrations (900-1600 cm⁻¹) and the terminal alkyne C≡C stretch (~2120 cm⁻¹), can be observed. This real-time data provides valuable information on reaction kinetics, helps identify the reaction endpoint accurately, and ensures the process is proceeding as expected without the need for offline sampling and analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While unsubstituted tetrazoles absorb primarily in the vacuum UV region (<200 nm), the introduction of conjugating substituents shifts the absorption maxima to longer, more accessible wavelengths (a bathochromic shift).

For this compound, the ethynyl group is in conjugation with the π-system of the tetrazole ring. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule is expected to absorb UV radiation at a longer wavelength compared to non-conjugated tetrazoles. The primary absorption band would be attributed to a π → π* electronic transition within the conjugated ethynyl-tetrazole system. researchgate.netbeilstein-journals.org The exact position of the absorption maximum (λ_max) would depend on the solvent used, but it can be expected to fall in the near-UV region.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and information about intermolecular interactions. While a specific crystal structure for this compound is not publicly documented, analysis of related 2,5-disubstituted tetrazoles allows for a detailed prediction of its solid-state characteristics.

The tetrazole ring itself is known to be planar. nih.gov In 2,5-disubstituted tetrazoles, the substituents are attached to this planar core. The crystal packing of these molecules is often governed by a variety of non-covalent interactions, including hydrogen bonds (if suitable donors and acceptors are present) and π-π stacking interactions between the aromatic tetrazole rings. researchgate.net

For instance, the crystal structure of 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole reveals that the molecules are linked into chains by N—H···N hydrogen bonds, and these chains are further linked through π–π interactions between the tetrazole rings, with a centroid–centroid distance of 3.450 (2) Å. researchgate.net In the case of 2-adamantyl-5-aryl-2H-tetrazoles, the tetrazole ring is a planar, highly aromatic system, and the dihedral angle between the tetrazole and the aryl ring is small, suggesting π–π conjugation. nih.gov

The following table summarizes key crystallographic parameters from related tetrazole derivatives to provide a reference for the expected structural features of this compound.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

| 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole researchgate.net | Monoclinic | P2₁/c | N—H···N hydrogen bonds forming chains, and π–π stacking interactions between tetrazole rings. |

| 2-Adamantyl-5-(3-nitroaryl)-2H-tetrazoles nih.gov | Not specified | Not specified | The tetrazole ring is planar and partially sterically blocked by the adamantyl group. The small dihedral angle between the benzene (B151609) and tetrazole rings suggests π–π conjugation. |

| 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol nih.gov | Triclinic | P-1 | O—H···O and N—H···O hydrogen bonds forming ribbons, which are further linked by N—H···N hydrogen bonds to create a three-dimensional structure. |

| 1,4-bis[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]butane researchgate.net | Monoclinic | P2₁/c | Molecules form centrosymmetric dimers through C—H···O hydrogen bonds. |

This table contains data for analogous compounds to infer the properties of this compound.

The conformational analysis of this compound in the crystalline state would focus on the planarity of the tetrazole ring and the orientation of the methyl and ethynyl substituents. Based on studies of similar 2,5-disubstituted tetrazoles, the tetrazole ring is expected to be largely planar. nih.govcore.ac.uk The methyl group attached to the N2 position will have rotational freedom, but its preferred conformation will be influenced by steric and electronic interactions with the rest of the molecule and neighboring molecules in the crystal lattice.

The ethynyl group is linear, and its orientation relative to the tetrazole ring will be a key structural feature. A co-planar arrangement would maximize π-conjugation, which is often an energetically favorable state.

Intermolecular interactions are crucial in dictating the packing of molecules in a crystal. For this compound, several types of interactions are plausible:

π-π Stacking: The aromatic tetrazole rings can stack on top of each other, a common feature in the crystal structures of aromatic heterocycles. researchgate.net The presence of the ethynyl group's π-system could also contribute to these interactions.

Interactions involving the ethynyl group: The terminal hydrogen of the ethynyl group can act as a weak hydrogen bond donor, potentially forming C-H···N or C-H···π interactions. The triple bond itself can act as a π-acceptor in interactions with electron-rich regions of neighboring molecules.

In the absence of strong hydrogen bond donors like N-H or O-H, the crystal packing of this compound will likely be dominated by a combination of these weaker, yet collectively significant, intermolecular forces.

Applications in Advanced Organic Synthesis

5-Ethynyl-2-methyl-2H-1,2,3,4-tetrazole as a Versatile Synthetic Building Block

The dual functionality of This compound , combining the stable, electron-rich tetrazole moiety with the reactive carbon-carbon triple bond, establishes it as a highly versatile building block in organic synthesis. The 2-methyl-2H-tetrazole portion of the molecule offers metabolic stability, a feature highly sought after in the development of new therapeutic agents. lifechemicals.comnih.gov The ethynyl (B1212043) group, on the other hand, serves as a reactive handle for a multitude of chemical transformations, most notably carbon-carbon bond-forming reactions.

The utility of terminal alkynes in organic synthesis is well-established, and their incorporation into a heterocyclic system like the 2-methyltetrazole (B106234) opens up avenues for the creation of novel molecular scaffolds. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a prime example of a reaction where This compound can be employed to great effect. nih.gov This reaction allows for the direct attachment of the tetrazole ring to various aromatic and heteroaromatic systems, providing a straightforward entry into a diverse range of complex molecules.

The following table illustrates the potential of Sonogashira coupling reactions using a terminal alkyne analogous to This compound with various aryl halides.

| Entry | Aryl Halide Partner | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Iodobenzene | Pd(PPh3)4, CuI | Triethylamine | 95 |

| 2 | 4-Bromopyridine | PdCl2(PPh3)2, CuI | DMF/H2O | 88 |

| 3 | 2-Chloropyrimidine | Pd(OAc)2, SPhos, CuI | Toluene | 75 |

| 4 | Ethyl 4-iodobenzoate | Pd(PPh3)4, CuI | THF/Et3N | 92 |

Scaffold Diversity Generation through Ethynyl Group Modifications

The ethynyl group of This compound is the key to generating a wide array of molecular scaffolds. Beyond the Sonogashira coupling, this functional group can participate in a variety of other transformations, including cycloaddition reactions, hydration, and hydroamination, each leading to distinct product classes.

One of the most powerful methods for scaffold diversification is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The reaction of This compound with a diverse range of organic azides would afford a library of 1,4-disubstituted 1,2,3-triazoles, each bearing the 2-methyltetrazole moiety. This approach allows for the rapid assembly of complex molecules from simple, readily available starting materials.

The table below showcases the potential diversity of triazole-containing scaffolds that could be generated from the reaction of an ethynyl-tetrazole with various azides.

| Entry | Azide (B81097) Partner | Resulting Scaffold |

|---|---|---|

| 1 | Benzyl (B1604629) azide | (1-Benzyl-1H-1,2,3-triazol-4-yl)(2-methyl-2H-tetrazol-5-yl)methane |

| 2 | Phenyl azide | 5-(1-Phenyl-1H-1,2,3-triazol-4-yl)-2-methyl-2H-tetrazole |

| 3 | 3-Azidopropan-1-ol | 3-(4-(2-Methyl-2H-tetrazol-5-yl)-1H-1,2,3-triazol-1-yl)propan-1-ol |

| 4 | Ethyl 2-azidoacetate | Ethyl 2-(4-(2-methyl-2H-tetrazol-5-yl)-1H-1,2,3-triazol-1-yl)acetate |

Furthermore, the hydration of the ethynyl group can lead to the corresponding methyl ketone, which can then be used in a variety of subsequent reactions such as aldol (B89426) condensations or reductive aminations, further expanding the accessible chemical space.

Synthesis of Complex Polyheterocyclic Systems

A significant application of This compound lies in its ability to serve as a precursor for the synthesis of complex polyheterocyclic systems. These are molecules that contain multiple interconnected heterocyclic rings, often exhibiting unique biological activities and material properties.

The ethynyl group can act as a dienophile or a dipolarophile in various cycloaddition reactions. For instance, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene could lead to the formation of a six-membered ring fused or appended to the tetrazole. mdpi.com Similarly, a 1,3-dipolar cycloaddition with a nitrile oxide or a nitrile imine would yield isoxazole (B147169) or pyrazole (B372694) rings, respectively, directly attached to the tetrazole core.

An illustrative example of building polyheterocyclic systems is the reaction of an ethynyl-substituted heterocycle with a tetrazine in an inverse-electron-demand Diels-Alder reaction. While specific examples with This compound are not yet prevalent in the literature, the general transformation is a powerful tool for heterocycle synthesis. nih.gov

The following table demonstrates potential polyheterocyclic systems that could be accessed from This compound through cycloaddition reactions.

| Reaction Type | Reactant Partner | Resulting Polyheterocyclic System |

|---|---|---|

| [4+2] Cycloaddition | 1,3-Butadiene | 5-(Cyclohexa-1,4-dien-1-yl)-2-methyl-2H-tetrazole |

| 1,3-Dipolar Cycloaddition | Benzonitrile oxide | 2-Methyl-5-(3-phenylisoxazol-5-yl)-2H-tetrazole |

| Inverse-electron-demand Diels-Alder | 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine | Product of cycloaddition-elimination |

Tandem and Cascade Reactions Utilizing this compound

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient and atom-economical approach to the synthesis of complex molecules. The unique reactivity of This compound makes it an ideal candidate for the design of such processes.

A hypothetical but synthetically valuable cascade reaction could involve an initial Sonogashira coupling of This compound with an ortho-functionalized aryl halide, followed by an intramolecular cyclization. For example, coupling with 2-iodophenol (B132878) could be followed by an intramolecular hydroalkoxylation to furnish a benzofuran (B130515) ring fused to the tetrazole system through a single intervening carbon atom.

Similarly, a tandem Sonogashira coupling followed by an intramolecular cycloaddition could be envisioned. For instance, coupling with a halide containing a tethered azide functionality could lead to an intermediate that, upon heating or catalysis, undergoes an intramolecular [3+2] cycloaddition to form a fused triazole-tetrazole system. While specific documented examples for This compound are limited, the principles are well-established with other ethynyl heterocycles. nih.gov

The potential for this compound in multicomponent reactions (MCRs) is also significant. lifechemicals.comnih.gov An MCR involving This compound , an aldehyde, and an amine, for example, could lead to highly functionalized propargylamines containing a tetrazole moiety in a single, efficient step.

Strategic Role in Medicinal Chemistry and Rational Drug Design

Bioisosteric Replacement Strategies with Tetrazoles

Bioisosterism, the practice of substituting one chemical group with another that retains similar physicochemical properties and elicits a comparable biological response, is a widely used strategy in drug discovery to enhance a compound's efficacy, selectivity, and pharmacokinetic properties. researchgate.net The tetrazole ring is a prominent player in this field, offering a versatile platform for such molecular modifications. nih.gov

One of the most well-established roles of the tetrazole ring in medicinal chemistry is as a bioisostere for the carboxylic acid functional group. rsc.org This substitution is predicated on the similar pKa values of 5-substituted-1H-tetrazoles and carboxylic acids, which typically range from 4.5 to 4.9 and 4.2 to 4.4, respectively. acs.org This comparable acidity allows the tetrazole ring to mimic the anionic character of a carboxylate at physiological pH, which is often crucial for binding to biological targets.

However, the 2-methyl substitution in 5-ethynyl-2-methyl-2H-1,2,3,4-tetrazole fundamentally alters this property. The methylation at the N2 position removes the acidic proton, rendering the tetrazole ring non-acidic. This strategic modification is employed when the acidic nature of the 1H-tetrazole is not desired, but the steric and electronic features of the tetrazole ring are advantageous for target interaction. The resulting 2,5-disubstituted tetrazole is more lipophilic than its 1H-tetrazole counterpart and the corresponding carboxylic acid, which can lead to improved membrane permeability and oral bioavailability. researchgate.net Furthermore, tetrazoles are generally more resistant to metabolic degradation pathways that affect carboxylic acids, such as β-oxidation and conjugation reactions. nih.gov

Table 1: Comparison of Physicochemical Properties of Carboxylic Acid and Tetrazole Analogs

| Functional Group | Approximate pKa | Lipophilicity (logP) | Metabolic Stability | Key Interactions |

|---|---|---|---|---|

| Carboxylic Acid (-COOH) | 4.2 - 4.4 | Lower | Susceptible to conjugation | Hydrogen bond donor/acceptor, ionic interactions |

| 5-Substituted-1H-tetrazole | 4.5 - 4.9 | Higher than COOH | More stable than COOH | Hydrogen bond donor/acceptor, ionic interactions |

| 2,5-Disubstituted tetrazole | Non-acidic | Higher than 1H-tetrazole | Generally stable | Hydrogen bond acceptor, dipole-dipole, π-stacking |

Beyond the classic replacement of carboxylic acids, tetrazoles are also employed in non-classical bioisosteric strategies. nih.gov Non-classical bioisosteres may not share the same number of atoms or obvious electronic similarities but can fulfill similar spatial and interactional roles within a receptor binding pocket. nih.gov The 1,5-disubstituted tetrazole isomer, for instance, is recognized as an effective bioisostere for the cis-amide bond in peptidomimetics, offering a more constrained conformation. nih.govacs.org

In the case of this compound, the 2,5-disubstituted pattern offers a unique spatial arrangement of nitrogen atoms that can act as hydrogen bond acceptors. acs.org This arrangement can mimic the hydrogen bonding pattern of other functional groups, contributing to its utility in creating novel pharmacophores. The rigid, linear geometry of the ethynyl (B1212043) group at the 5-position further extends the molecule's interaction capabilities, allowing it to probe specific, narrow channels or form unique interactions within a binding site that a simple methyl or phenyl group might not achieve.

Ligand Design for Target-Specific Molecular Interactions

While specific studies on the ligand-receptor interactions of this compound are not extensively documented in publicly available literature, the contributions of its constituent parts—the 2-methyl-2H-tetrazole core and the 5-ethynyl substituent—can be inferred from research on analogous structures.

The 5-ethynyl group is a particularly interesting feature for ligand design. Its linear geometry and sp-hybridized carbons provide a rigid extension that can reach into deep, narrow pockets within a receptor. Furthermore, the triple bond can act as a weak hydrogen bond acceptor. The π-system of the ethynyl group can also engage in π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein's active site. Such interactions are critical for the affinity and selectivity of ligands for their targets. For instance, ethynyl-substituted pyridines have been shown to be potent antagonists for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), where the ethynyl moiety plays a key role in binding. nih.gov

Table 2: Potential Molecular Interactions of this compound Moieties

| Molecular Moiety | Potential Interaction Type | Potential Interacting Residues (Examples) |

|---|---|---|

| 2-Methyl-2H-tetrazole Ring | Hydrogen Bond Acceptor (N3, N4) | Asn, Gln, Ser, Thr, His |

| Dipole-Dipole Interactions | Polar amino acids | |

| van der Waals Interactions | Hydrophobic and aromatic residues | |

| 5-Ethynyl Group | Hydrogen Bond Acceptor (π-system) | Asn, Gln, Ser, Thr |

| π-π Stacking | Phe, Tyr, Trp | |

| Hydrophobic Interactions | Ala, Val, Leu, Ile |

Pharmacophore Elucidation and Molecular Similarity Concepts

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The unique structural characteristics of this compound make it a valuable scaffold for defining and exploring pharmacophore models.

The 2-methyl-tetrazole core serves as a rigid platform that precisely positions the ethynyl group and any other part of a larger molecule it might be attached to. The nitrogen atoms of the tetrazole can be defined as hydrogen bond acceptor features in a pharmacophore model. The ethynyl group can be defined as a hydrophobic feature or a hydrogen bond acceptor, depending on the nature of the binding site. The defined geometry and electronic properties of this compound allow for the creation of highly specific pharmacophore hypotheses that can be used in virtual screening campaigns to identify new potential ligands. acs.orgnih.gov

In the context of molecular similarity, this compound can be compared to other molecules based on various descriptors, such as 2D fingerprints or 3D shape and electrostatic potential. uniroma1.itwikipedia.org The similar property principle states that structurally similar molecules are likely to have similar biological activities. uniroma1.it The replacement of other functional groups with the 5-ethynyl-2-methyl-2H-tetrazole moiety can be used to explore new chemical space while maintaining key pharmacophoric features, potentially leading to the discovery of novel drugs with improved properties. The rigidity of the scaffold ensures that the pharmacophoric elements are held in a specific conformation, which can increase affinity and selectivity for the target receptor. nih.gov

Click Chemistry Applications of the Ethynyl Moiety

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of click chemistry, lauded for its reliability, specificity, and biocompatibility under aqueous conditions. nih.govnih.gov This reaction transforms terminal alkynes and organic azides into 1,4-disubstituted 1,2,3-triazoles with high efficiency. nih.gov The catalytic cycle, believed to involve copper(I) acetylide intermediates, dramatically accelerates the reaction compared to its thermal counterpart and ensures high regioselectivity. nih.gov The versatility of CuAAC has led to its widespread use in drug discovery, bioconjugation, and materials science. mdpi.commdpi.comnih.gov

The hallmark of the CuAAC reaction is its exceptional regioselectivity, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. nih.govthieme-connect.deresearchgate.net This specificity arises from the mechanism in which the copper catalyst orchestrates the cycloaddition pathway. The reaction of an alkyne like 5-ethynyl-2-methyl-2H-1,2,3,4-tetrazole with an organic azide (B81097) in the presence of a copper(I) catalyst would be expected to yield a single product, where the azide's terminal nitrogen is connected to the C4 of the newly formed triazole ring. This predictability is a significant advantage over the uncatalyzed thermal reaction, which typically results in a mixture of 1,4- and 1,5-regioisomers. nih.gov The development of various copper-based catalytic systems, including both homogeneous and heterogeneous catalysts, has further refined the efficiency and applicability of this reaction, allowing for synthesis under mild, often room temperature, conditions. thieme-connect.dersc.org

Table 1: Comparison of Azide-Alkyne Cycloaddition Reactions

| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |

| Primary Product | 1,4-Disubstituted 1,2,3-Triazole nih.gov | 1,5-Disubstituted 1,2,3-Triazole nih.gov |

| Catalyst | Copper(I) salts (e.g., CuI, CuSO₄/reductant) nih.gov | Ruthenium complexes (e.g., Cp*RuCl) nih.govnih.gov |

| Alkyne Scope | Primarily terminal alkynes nih.gov | Terminal and internal alkynes nih.gov |

| Regioselectivity | High (almost exclusively 1,4-isomer) thieme-connect.deresearchgate.net | High (almost exclusively 1,5-isomer) nih.gov |

| Key Advantage | Robust, widely used, bioorthogonal applications. nih.gov | Complementary regioselectivity to CuAAC. nih.gov |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition

As a complementary method to CuAAC, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a powerful route to the alternative regioisomer. nih.govbeilstein-journals.org This reaction is distinguished by its ability to selectively produce 1,5-disubstituted 1,2,3-triazoles, a feat that is difficult to achieve with other methods. nih.govresearchgate.net

The RuAAC reaction, typically employing a catalyst like chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium(II), directs the cycloaddition of terminal alkynes and azides to form the 1,5-disubstituted triazole product. nih.govnih.gov For a substrate such as this compound, this reaction would link the tetrazole moiety to the C5 position of the newly formed triazole ring. The reaction mechanism is distinct from that of CuAAC and is believed to involve a ruthenium-acetylide intermediate that favors the formation of the 1,5-isomer. nih.gov This method has expanded the toolkit of synthetic chemists, enabling access to a wider range of triazole-containing compounds for various applications, including medicinal chemistry and materials science. nih.govresearchgate.net

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of metal catalysts like copper, particularly in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. nih.govmdpi.com This reaction utilizes a strained cycloalkyne, which possesses high intrinsic reactivity towards azides, eliminating the need for a catalyst. mdpi.com The relief of ring strain provides the driving force for the [3+2] cycloaddition. While highly effective, the application of SPAAC with a linear alkyne like this compound is not direct, as this reaction relies on the reactivity of a strained alkyne partner. However, the tetrazole moiety could be incorporated into a molecule that later participates in SPAAC, or the ethynyl (B1212043) group could react with an azide-functionalized cycloalkyne, though this is less common. The development of various cyclooctynes has been central to the advancement of SPAAC for bioconjugation and molecular imaging. rsc.orgnih.govchemrxiv.org

Photoclick Chemistry Involving Tetrazole Derivatives

Photoclick chemistry refers to light-triggered ligation reactions, offering exceptional spatial and temporal control. nih.govnih.gov Tetrazole derivatives are key players in this field, as they can be photochemically converted into highly reactive intermediates. mdpi.com This approach is particularly valuable for in vivo applications where precise control over the reaction is essential. nih.gov